Dipropyl pyridine-2,3-dicarboxylate
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Overview
Description
Dipropyl pyridine-2,3-dicarboxylate is an organic compound that belongs to the class of pyridine carboxylates. It is known for its applications in various fields, including chemistry, biology, and industry. The compound has a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of dipropyl pyridine-2,3-dicarboxylate typically involves the esterification of pyridine-2,3-dicarboxylic acid with propanol. One common method involves the reaction of pyridine-2,3-dicarboxylic acid with propanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . Another method involves the use of novel maleic acid esters as starting materials, which are reacted with ammonia or ammonium salts, followed by further reaction with α,β-unsaturated aldehydes or ketones in the presence of an acidic catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure efficient and high-yield production. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production efficiency .
Chemical Reactions Analysis
Types of Reactions
Dipropyl pyridine-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid derivatives.
Reduction: It can be reduced in aprotic solvents to give reversible one-electron processes.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and chlorate salts.
Reduction: Aprotic solvents like acetonitrile and electrodes such as glassy carbon and platinum are used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyridine-2,3-dicarboxylic acid derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine esters and amides.
Scientific Research Applications
Dipropyl pyridine-2,3-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of metal-organic frameworks and coordination polymers.
Biology: Investigated for its potential as an insect repellent and chemosterilant.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an analytical reference standard.
Mechanism of Action
The mechanism of action of dipropyl pyridine-2,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. In the case of its use as an insect repellent, the compound acts by interfering with the olfactory receptors of insects, thereby deterring them from approaching treated surfaces . The exact molecular pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dipropyl pyridine-2,5-dicarboxylate: Another pyridine carboxylate with similar insect repellent properties.
Pyridine-3,5-dicarboxylic acid: Used in the synthesis of metal-organic frameworks with different structural motifs.
Pyridine-2,6-dicarboxylic acid: Known for its coordination chemistry with metal ions.
Uniqueness
Dipropyl pyridine-2,3-dicarboxylate is unique due to its specific ester groups at the 2 and 3 positions of the pyridine ring, which confer distinct chemical reactivity and biological activity compared to other pyridine carboxylates. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research and industry.
Properties
CAS No. |
63597-05-7 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
dipropyl pyridine-2,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-3-8-17-12(15)10-6-5-7-14-11(10)13(16)18-9-4-2/h5-7H,3-4,8-9H2,1-2H3 |
InChI Key |
JVZLKICVKYOPPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=C(N=CC=C1)C(=O)OCCC |
Origin of Product |
United States |
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